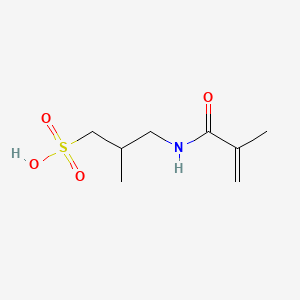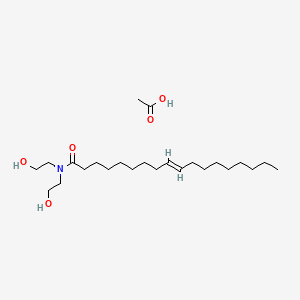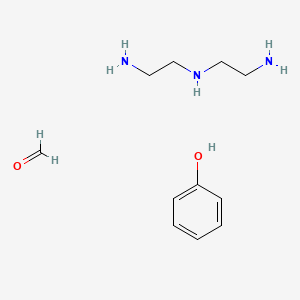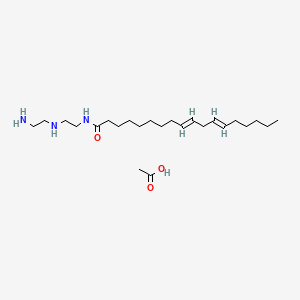
N,N'-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound features two dimethylamino groups attached to phenyl rings, which are further connected to a hydrazodicarbothioamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide typically involves the reaction of 2-(dimethylamino)aniline with carbon disulfide and hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
N,N’-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N’-Bis(2-(dimethylamino)phenyl)hydrazodicarbothioamide involves its interaction with molecular targets through its functional groups. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the hydrazodicarbothioamide core can engage in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(2-dimethylaminophenyl)thiourea: Similar structure but with a thiourea core.
N,N’-Bis(2-diethylaminophenyl)thiourea: Similar structure with diethylamino groups instead of dimethylamino groups.
Uniqueness
The presence of dimethylamino groups also enhances its solubility and interaction capabilities .
Propriétés
Numéro CAS |
93803-51-1 |
|---|---|
Formule moléculaire |
C18H24N6S2 |
Poids moléculaire |
388.6 g/mol |
Nom IUPAC |
1-[2-(dimethylamino)phenyl]-3-[[2-(dimethylamino)phenyl]carbamothioylamino]thiourea |
InChI |
InChI=1S/C18H24N6S2/c1-23(2)15-11-7-5-9-13(15)19-17(25)21-22-18(26)20-14-10-6-8-12-16(14)24(3)4/h5-12H,1-4H3,(H2,19,21,25)(H2,20,22,26) |
Clé InChI |
QFIBJQLJFNQNQG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC=C1NC(=S)NNC(=S)NC2=CC=CC=C2N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL]](/img/structure/B12672372.png)





![Octanamide, N-[5-[(aminodithioxoethyl)amino]-4-methylpentyl]-](/img/structure/B12672418.png)
![Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12672422.png)



